4,4'-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that features a furan ring substituted with a 4-fluoro-2-nitrophenyl group and two 3-methyl-1H-pyrazol-5-ol groups
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) typically involves multiple steps. One common approach starts with the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . This intermediate is then subjected to further reactions to introduce the pyrazol-5-ol groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The furan ring and pyrazol-5-ol groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can lead to various substituted derivatives .
Scientific Research Applications
4,4’-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A precursor in the synthesis of the target compound.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Imidazole Containing Compounds: Known for their antimicrobial and anticancer properties.
Uniqueness
4,4’-{[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is unique due to its combination of a furan ring with fluorinated and nitro-substituted phenyl groups, along with pyrazol-5-ol moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[[5-(4-fluoro-2-nitrophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O5/c1-8-15(18(26)23-21-8)17(16-9(2)22-24-19(16)27)14-6-5-13(30-14)11-4-3-10(20)7-12(11)25(28)29/h3-7,17H,1-2H3,(H2,21,23,26)(H2,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEFWMXFLNODHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=C(C=C(C=C3)F)[N+](=O)[O-])C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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